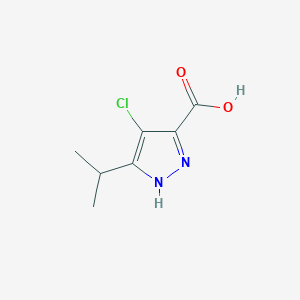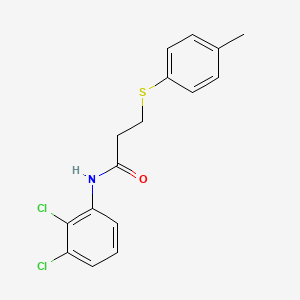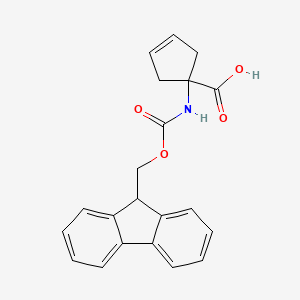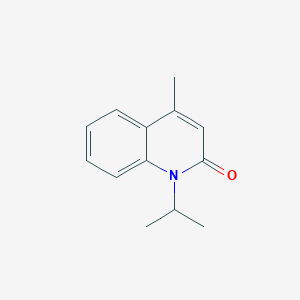![molecular formula C18H20N4O3 B2934823 5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941947-02-0](/img/structure/B2934823.png)
5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-d]pyrimidin-5-one derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized for use in medicinal chemistry due to their potential therapeutic properties .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core . This is usually accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy . Single crystals can also be developed for further structural analysis .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and depend on the specific substituents present on the pyrido[2,3-d]pyrimidin-5-one core . Protodeboronation of pinacol boronic esters has been reported as a potential reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their specific structure and substituents. Techniques such as spectroscopy and elemental analysis can be used to analyze these properties .Applications De Recherche Scientifique
Antiviral Applications
Derivatives of pyrimidine, such as the ones described in the research by Hocková et al. (2003), have shown marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture. This highlights the potential of pyrimidine derivatives in the development of antiviral drugs, with specific derivatives exhibiting low cytotoxicity while effectively inhibiting viral replication (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Electron Transport Layer in Solar Cells
In a study focused on polymer solar cells, an n-type conjugated polyelectrolyte based on a pyrimidine backbone was synthesized for use as an electron transport layer (ETL), demonstrating the compound's utility in improving power conversion efficiency by facilitating electron extraction and reducing recombination at the active layer/cathode interface (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
Organic Synthesis and Structural Analysis
The synthesis of novel heterocyclic compounds, including pyrimidine derivatives, contributes significantly to the fields of medicinal chemistry and drug development. For example, the conversion of pyrrolidine-2,5-dione to maleimide derivatives, as discussed by Yan et al. (2018), underlines the versatility of pyrimidine structures in organic synthesis and the development of pharmaceuticals. Theoretical computations, including density functional theory (DFT), offer insights into reaction mechanisms and the properties of these compounds, further supporting their relevance in scientific research (Yan, Zhang, Zhou, Li, Fan, & Yang, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-4-13-10-20-16-14(15(13)25-5-2)17(23)22(18(24)21(16)3)11-12-7-6-8-19-9-12/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVLAIDLFFMKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934746.png)
![Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2934747.png)

![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)
![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2934752.png)


![N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2934756.png)
![8-(5-Bromo-2-methoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934761.png)
![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2934762.png)
![N-(4-methoxyphenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934763.png)